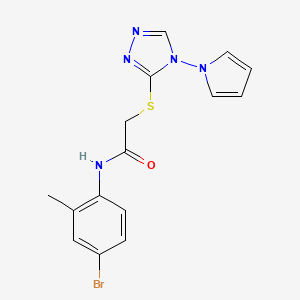

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide

Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with thioether-linked acetamide moieties. The core structure features a 1,2,4-triazole ring substituted at position 4 with a 1H-pyrrole group and at position 3 with a thioether bridge connected to an N-(4-bromo-2-methylphenyl)acetamide. The 4-bromo-2-methylphenyl group introduces steric bulk and electron-withdrawing characteristics, while the pyrrole substituent may enhance π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN5OS/c1-11-8-12(16)4-5-13(11)18-14(22)9-23-15-19-17-10-21(15)20-6-2-3-7-20/h2-8,10H,9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDCJJNKFGMHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=CN2N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide is a complex organic molecule characterized by the presence of a triazole ring, a pyrrole moiety, and a bromo-substituted phenyl group. This structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrrole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. The specific compound under discussion has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound may be a lead candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of this compound have also been investigated. Triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. The compound has shown activity against common fungal pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12 |

| Aspergillus niger | 25 |

These findings indicate that the compound could serve as a potential antifungal agent.

Anticancer Activity

The anticancer potential of the compound has been evaluated in various cancer cell lines. Notably, it has shown cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MGC-803 (gastric cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 13.62 ± 0.86 |

| MGC-803 | 3.05 ± 0.29 |

The IC50 values indicate that the compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer drug.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. The triazole ring may facilitate binding to enzymes involved in fungal sterol biosynthesis or bacterial cell wall synthesis. Additionally, the presence of the pyrrole group could enhance interaction with DNA or RNA targets in cancer cells.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Triazole Derivatives : A library of triazole derivatives was synthesized and tested against Trypanosoma cruzi, showing varying degrees of activity with some compounds exhibiting high selectivity and low toxicity to host cells .

- Anticancer Screening : A series of pyrrole-containing compounds were screened against various cancer cell lines, revealing that modifications at specific positions significantly impacted their cytotoxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Pyrrole vs. Pyridine and Allyl Groups

- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Replaces the pyrrole group with a pyridine ring. VUAA1 acts as an agonist, whereas pyrrole-containing analogs may exhibit modified activity profiles due to differences in hydrogen-bonding capacity .

- Compounds 6a–6c (Iranian Journal of Pharmaceutical Research, 2015):

Feature allyl and pyridinyl substituents on the triazole. These analogs show lower melting points (161–184°C) compared to the target compound, suggesting that the bromo and methyl groups in the target enhance crystallinity. Yields (50–83%) and synthesis times (5 hours) are comparable .

Cyclohexyl-Methyl vs. Pyrrole Substituents

- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide ():

Replaces the pyrrole group with a bulky cyclohexyl-methyl substituent. This modification likely reduces solubility in polar solvents but may improve membrane permeability. The 4-bromophenyl group in this compound lacks the 2-methyl group present in the target, which could influence steric interactions in receptor binding .

Variations in the Acetamide Substituents

Bromo and Methyl vs. Trifluoromethyl Groups

- 2-((5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide ():

The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, contrasting with the bromo and methyl groups in the target. Such differences may impact metabolic stability and target selectivity . - OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):

The butylphenyl group increases hydrophobicity compared to the bromo-2-methylphenyl group. OLC15 acts as an Orco antagonist, highlighting how subtle changes in the acetamide substituent can invert pharmacological activity .

Table 1: Key Physicochemical Properties

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , utilizing cycloaddition or nucleophilic substitution reactions. The bromo and methyl groups may require optimized conditions for regioselectivity .

- Structure-Activity Relationships (SAR) :

- Spectroscopic Characterization : NMR and HRMS data from analogs (e.g., ) confirm structural integrity, suggesting comparable analytical protocols apply to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.